1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
BenchChem offers high-quality 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-2-20-8-10-23(11-9-20)28-17-16-27-19-22(26)18-24-12-14-25(15-13-24)21-6-4-3-5-7-21;;/h3-11,22,26H,2,12-19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYOXFIGECCRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1327645-30-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.4 g/mol. The compound features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1327645-30-6 |
| Molecular Formula | C23H34Cl2N2O3 |
| Molecular Weight | 457.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Effects
Research indicates that compounds similar to 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exhibit significant interactions with neurotransmitter systems, particularly the dopaminergic and serotonergic systems. These interactions are crucial for their potential therapeutic effects in treating neurological disorders.
Dopamine Receptor Affinity:
Studies have shown that piperazine derivatives can selectively bind to dopamine receptors, particularly D2 and D3 subtypes. The compound's structure suggests it may exhibit similar binding characteristics. For instance, analogues of piperazine have demonstrated high affinity for D3 receptors, which are implicated in conditions like schizophrenia and Parkinson's disease .
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems:
- Dopamine Receptor Modulation:
- Compounds with similar structures have been shown to act as agonists or antagonists at dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Serotonin Receptor Interaction:
- There is evidence suggesting that piperazine derivatives may also interact with serotonin receptors, which could contribute to their anxiolytic and antidepressant effects.
Study on Neuroprotective Effects
A significant study investigated the neuroprotective effects of a related piperazine compound in a rat model of Parkinson's disease. The compound exhibited a dose-dependent reduction in rotational behavior induced by neurotoxin administration, indicating potential neuroprotective properties .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis has been conducted on various piperazine derivatives. It was found that modifications in the phenolic moiety significantly affected receptor affinity and selectivity. For example, compounds with longer alkyl chains demonstrated increased selectivity for D3 receptors over D2 receptors .
In Vivo Studies
In vivo studies are critical for understanding the therapeutic potential of this compound:
Q & A
Q. What are the key synthetic methodologies for producing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution to form the ether linkage between the phenoxy and ethoxy moieties, followed by coupling the piperazine moiety via a propanol linker. Critical parameters include:
- Temperature control (e.g., 60–80°C for etherification to minimize side reactions) .
- Catalyst selection (e.g., K₂CO₃ for deprotonation in SN2 reactions) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Validation of intermediates using TLC and final product characterization via NMR (¹H/¹³C) and HRMS is essential .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?
- Structural confirmation : ¹H/¹³C NMR for proton/carbon environments, with cross-validation using 2D COSY and HSQC to resolve overlapping signals .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and LC-MS for mass confirmation. Method validation includes linearity (R² > 0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
- Crystallography : Single-crystal X-ray diffraction (where feasible) for absolute stereochemical confirmation .
Q. How can researchers assess the compound’s solubility and stability in preclinical studies?
Q. What preliminary pharmacological screening strategies are recommended?
- In vitro binding assays : Radioligand displacement studies (e.g., for serotonin/dopamine receptors) using HEK293 cells expressing human receptors .
- Dose-response curves : IC₅₀ determination via nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How should researchers address contradictory binding affinity data across different receptor subtypes?
- Methodological cross-checking : Compare results from radioligand assays (e.g., ³H-spiperone for D₂ receptors) with functional assays (cAMP modulation) .
- Structural analysis : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with piperazine nitrogen) that explain subtype selectivity .
Q. What experimental design principles apply to in vivo studies targeting CNS applications?
- Animal models : Use knockout mice (e.g., 5-HT₁A⁻/⁻) to isolate receptor-specific effects .
- Dosing regimen : Adjust based on pharmacokinetic profiling (e.g., t₁/₂ = 4–6 hours in rats) .
- Behavioral endpoints : Combine forced swim tests (depression models) with locomotor activity monitoring to differentiate efficacy from sedation .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
Q. What strategies optimize stability in formulation studies under varying pH and temperature?
- Excipient screening : Use cyclodextrins or liposomal encapsulation to protect against hydrolysis at gastric pH .
- Stress testing : Thermal gravimetric analysis (TGA) to assess decomposition thresholds (>150°C) .
Q. How do structural modifications (e.g., bioisosteric replacements) impact pharmacological activity?
- Piperazine analogs : Replace phenylpiperazine with benzylpiperazine to evaluate changes in D₂ receptor binding (ΔIC₅₀) .
- Ether linker optimization : Substitute ethoxy with propoxy to enhance blood-brain barrier penetration (logP analysis) .
Q. What statistical approaches resolve data variability in dose-response studies?
- Mixed-effects models : Account for inter-animal variability in neuropharmacological assays .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values when n < 10 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
